Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate
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Overview
Description
This compound is part of the azo dye family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(diethylamino)aniline. This involves treating the aniline with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with methyl 3-nitrobenzoate in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pH precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, due to the electron-donating nature of the diethylamino group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Reduction: The primary product is the corresponding amine derivative.
Substitution: Depending on the electrophile, products can include halogenated derivatives or alkylated compounds.
Scientific Research Applications
Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate has several applications in scientific research:
Nonlinear Optical Materials: The compound is used in the development of materials with high first hyperpolarizability values, essential for applications in optical data storage and processing.
Biological Staining: Due to its vibrant color, it is used as a staining agent in biological research to highlight specific structures in cells and tissues.
Chemical Sensors: The compound’s sensitivity to changes in the environment makes it useful in developing chemical sensors for detecting various analytes.
Mechanism of Action
The compound exerts its effects primarily through its diazenyl group, which can participate in various chemical reactions. The electron-donating diethylamino group and the electron-withdrawing nitro group create a push-pull system, enhancing the compound’s reactivity and making it suitable for applications in nonlinear optics. The molecular targets and pathways involved depend on the specific application, such as binding to specific cellular components in biological staining or interacting with light in optical materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}-3-nitrobenzoate: Similar structure but with dimethylamino instead of diethylamino group.
Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-benzoate: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate is unique due to the combination of the diethylamino and nitro groups, creating a highly reactive and versatile compound suitable for various scientific applications. Its ability to participate in multiple types of chemical reactions and its potential in nonlinear optical materials make it a valuable compound in research and industry.
Properties
CAS No. |
402470-28-4 |
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Molecular Formula |
C18H20N4O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-[[4-(diethylamino)phenyl]diazenyl]-3-nitrobenzoate |
InChI |
InChI=1S/C18H20N4O4/c1-4-21(5-2)15-9-7-14(8-10-15)19-20-16-11-6-13(18(23)26-3)12-17(16)22(24)25/h6-12H,4-5H2,1-3H3 |
InChI Key |
GJBMFSRCGIHLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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